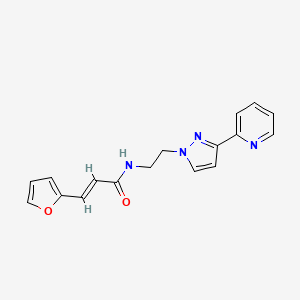

(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-17(7-6-14-4-3-13-23-14)19-10-12-21-11-8-16(20-21)15-5-1-2-9-18-15/h1-9,11,13H,10,12H2,(H,19,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXKMJWJEPVJLI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Attachment of the pyridine ring: The pyrazole derivative can then be reacted with a pyridine-containing compound through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced acrylamide derivatives.

Substitution: Various substituted pyridine and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its multiple functional groups make it a versatile tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The furan, pyridine, and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Key Observations:

- Heterocycle Variations: Replacing furan with thiophene (DM497) increases lipophilicity and alters electronic properties (S vs. The pyridyl-pyrazole moiety in the target compound may offer stronger hydrogen-bonding capacity compared to DM480’s indoline group .

- Linker Modifications: The ethyl linker in the target compound provides flexibility compared to shorter or rigid linkers (e.g., direct pyrazole attachment in ’s cyanoacrylamide).

- Synthetic Yields : DM480 and DM497 achieved higher yields (67–84%) compared to DM492 (16%), suggesting favorable reactivity for acrylamide coupling with nitrogen-containing heterocycles .

Functional Group Impact on Bioactivity

While biological data for the target compound are absent, insights can be inferred from analogs:

- Acrylamide vs. Cinnamamide : Cinnamamide derivatives (e.g., 5012, 4412) exhibit substituted styryl groups, which may enhance planar stacking with hydrophobic enzyme pockets compared to the target’s furan system .

- Pyridyl-Pyrazole vs. Quinazoline: ’s EGFR/HER2-NAMPT conjugate incorporates a quinazoline core, a known pharmacophore for kinase inhibition, whereas the pyridyl-pyrazole in the target compound may target allosteric sites (e.g., GABAA receptors) .

Pharmacological Potential and Limitations

- DM Series () : DM497 (thiophene analog) and DM480 (furan-indoline) modulate GABAA receptors, suggesting the target compound’s pyridyl-pyrazole group could similarly influence receptor potentiation or allosteric modulation .

- Solubility Challenges : The pyridyl-pyrazole ethyl group may reduce aqueous solubility compared to DM497’s p-tolyl substituent, necessitating formulation optimization.

- Synthetic Complexity : The multi-step synthesis required for pyridyl-pyrazole intermediates (cf. ’s pyridyl-pyrazole synthesis at 64.7% yield) could limit scalability .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multistep process, often starting from readily available furan derivatives and pyridine-based precursors. The synthetic route can be summarized as follows:

- Formation of Furan Derivative : The initial step usually involves the modification of furan to introduce functional groups that facilitate further reactions.

- Pyridine and Pyrazole Integration : Subsequent steps involve the reaction of furan derivatives with pyridine and pyrazole moieties to form the final acrylamide structure.

- Purification : The final product is purified using techniques such as column chromatography.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.85 | |

| Compound B | A549 | 3.0 | |

| This compound | TBD | TBD | Current Study |

The exact IC50 values for this compound are yet to be determined, but the structural similarities suggest potential efficacy in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Signal Transduction Pathways : Similar compounds have been shown to inhibit pathways involved in cell proliferation and survival.

- Induction of Apoptosis : It is hypothesized that this compound may induce apoptosis in cancer cells through caspase activation pathways, as seen in related studies.

Case Studies

A recent study evaluated the anticancer properties of various acrylamide derivatives, including those structurally related to this compound. The study reported significant growth inhibition in several human cancer cell lines, highlighting the importance of structural modifications for enhancing biological activity.

Example Case Study

In a comparative analysis, a series of pyridine-acrylamide derivatives were tested against the MCF-7 breast cancer cell line:

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

- Temperature Control : Maintain 0–5°C during amidation to minimize side reactions .

- Catalysts : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of pyrazole and acrylamide groups (e.g., δ 7.8–8.2 ppm for pyridine protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in furan and pyrazole rings .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry (E-configuration of acrylamide) and dihedral angles between heterocycles .

Advanced: How can conflicting data on the compound’s reactivity (e.g., oxidation vs. reduction) be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity or reagent selectivity:

- Oxidation Studies :

- Use m-CPBA in dichloromethane to selectively oxidize the furan ring to a diketone; monitor via TLC .

- Compare with H₂O₂/FeCl₃ systems, which may over-oxidize the acrylamide group .

- Reduction Studies :

- Pd/C under H₂ reduces the acrylamide C=C bond; LiAlH₄ risks over-reducing pyridine .

- Control Experiments : Perform kinetic studies (UV-Vis monitoring) to isolate competing pathways .

Advanced: What strategies are used to investigate its potential biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- In Silico Screening :

- Molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR) using PyMOL .

- PASS Prediction : Predict anti-inflammatory/anticancer activity based on furan-pyrazole pharmacophores .

- In Vitro Assays :

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies (Gaussian 16) to predict electrophilic sites (e.g., furan C3 position) .

- Simulate transition states for acrylamide hydrolysis (B3LYP/6-311+G(d,p)) .

- Molecular Dynamics (MD) :

- Model solvation effects in DMSO/water mixtures to explain solubility discrepancies .

Advanced: How do structural modifications (e.g., pyridine vs. thiophene substitution) alter bioactivity?

Methodological Answer:

- SAR Studies :

- Thermodynamic Profiling :

- Isothermal titration calorimetry (ITC) quantifies binding affinity changes .

Advanced: What experimental and computational approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies :

- Incubate in PBS (pH 7.4, 37°C) for 24h; monitor via LC-MS for hydrolysis products (e.g., carboxylic acid) .

- Accelerated Stability Testing :

- Expose to light (ICH Q1B guidelines) and analyze photodegradants .

- Computational Stability :

- Compute bond dissociation energies (BDE) for acrylamide C-N bonds to predict hydrolysis rates .

Advanced: How are contradictions in reported synthetic yields (e.g., 40% vs. 70%) addressed methodologically?

Methodological Answer:

- Reaction Monitoring :

- Use in situ IR spectroscopy to track acrylamide formation and optimize quenching times .

- Byproduct Analysis :

- Identify dimers or oligomers via MALDI-TOF MS; adjust stoichiometry (amine:acyl chloride = 1.2:1) .

- Scale-Up Adjustments :

Advanced: What strategies differentiate its mechanism of action from structurally similar analogs?

Methodological Answer:

- Competitive Binding Assays :

- Use fluorescent probes (e.g., FITC-ATP) to assess displacement in kinase domains .

- Proteomics :

- SILAC-based profiling identifies unique protein targets (e.g., COX-2 vs. COX-1 selectivity) .

- Cryo-EM :

- Resolve compound-enzyme complexes to visualize binding poses (e.g., pyridine stacking vs. hydrogen bonding) .

Advanced: How can green chemistry principles be integrated into its synthesis?

Methodological Answer:

- Solvent Replacement :

- Catalyst Recycling :

- Immobilize Pd nanoparticles on magnetic Fe₃O₄ for Suzuki couplings; recover via external magnet .

- Waste Minimization :

- Employ microwave-assisted synthesis to reduce reaction times and energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.